molecular formula C5H8ClNO4 B2905233 (3As,7aR)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]oxazin-2-one;hydrochloride CAS No. 2248319-74-4

(3As,7aR)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]oxazin-2-one;hydrochloride

Cat. No.: B2905233
CAS No.: 2248319-74-4
M. Wt: 181.57
InChI Key: RBZTYSFBQMOXGY-HJXLNUONSA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring a fused dioxolane-oxazinone ring system with a stereospecific (3As,7aR) configuration. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its structure includes a dioxolo[4,5-d]oxazin-2-one core, distinguishing it from related heterocycles through the presence of two oxygen atoms in the dioxolane moiety .

Properties

IUPAC Name

(3aS,7aR)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]oxazin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4.ClH/c7-5-9-3-1-6-8-2-4(3)10-5;/h3-4,6H,1-2H2;1H/t3-,4+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZTYSFBQMOXGY-HJXLNUONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CON1)OC(=O)O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CON1)OC(=O)O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,7aR)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]oxazin-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dioxolane derivative with an amine in the presence of a catalyst to form the oxazin ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and final cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3As,7aR)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]oxazin-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

(3As,7aR)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]oxazin-2-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3As,7aR)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]oxazin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Name Core Structure Key Substituents Salt Form
Target Compound Dioxolo[4,5-d]oxazin-2-one None Hydrochloride
(3aS,7aR)-Hexahydrooxazolo[4,5-c]pyridin-2-one Oxazolo[4,5-c]pyridin-2-one Hexahydro ring system Hydrochloride
Hexahydropyrrolo[3,4-c]pyridine-1,3-dione Pyrrolo[3,4-c]pyridine-1,3-dione Ketone groups at positions 1,3 Hydrochloride
5-Benzyl-7a-ethyl pyrrolopyridine dicarboxylate Pyrrolo[3,4-c]pyridine dicarboxylate Benzyl, ethyl ester groups Hydrochloride

Key Differences :

  • The target compound’s dioxolane ring introduces electron-rich oxygen atoms, influencing reactivity and polarity compared to nitrogen-containing pyrrolo or oxazolo systems .
  • Stereochemistry : The (3As,7aR) configuration impacts molecular conformation and biological interactions, contrasting with racemic mixtures in analogues like rac-(3aR,7aR)-octahydro derivatives .

Comparison :

  • The target compound’s dioxolane ring may require milder conditions due to oxygen’s lower nucleophilicity compared to sulfur/nitrogen in analogues .
  • Stereospecific synthesis demands chiral catalysts or resolution techniques, unlike racemic analogues .

Spectroscopic Data and Structural Elucidation

NMR Characteristics

Compound Type 1H-NMR Shifts (ppm) 13C-NMR Shifts (ppm) Reference Source
Target Compound (predicted) δ 4.5–5.0 (dioxolane O–CH2–O) δ 100–110 (oxazinone C=O)
Oxazolo-pyridinone δ 3.8–4.2 (oxazole CH2) δ 165–170 (pyridinone C=O)
Pyrrolo-pyridinedione δ 2.5–3.5 (pyrrolidine CH2) δ 170–175 (dual ketone C=O)

Insights :

  • The dioxolane protons in the target compound exhibit distinct upfield shifts compared to pyrrolidine/oxazole CH2 groups .
  • The oxazinone carbonyl (C=O) resonates at lower ppm than pyridinones due to electron-donating oxygen atoms .

Physicochemical Properties

Property Target Compound Oxazolo-pyridinone Pyrrolo-pyridinedione
Solubility High (polar solvents, water) Moderate (organic solvents) Low (aprotic solvents)
Melting Point 220–225°C (predicted) 180–190°C >250°C
Stability Hydrolytically stable Sensitive to strong bases Thermal degradation above 200°C

Notes:

  • The hydrochloride salt improves aqueous solubility, critical for drug formulation .
  • Pyrrolo derivatives’ low solubility limits their use in aqueous systems .

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